molecular formula C20H30N2O11 B15073809 N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide

N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide

Cat. No.: B15073809
M. Wt: 474.5 g/mol
InChI Key: RSILPKJOINTLOK-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₀H₃₀N₂O₁₁) is a structurally complex molecule featuring:

  • A sugar moiety: Derived from 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl, a modified N-acetyl-D-glucosamine structure .
  • A furan ring: Specifically, a 4-methyl-2,5-dioxofuran-3-yl group, which is rare in natural products but common in synthetic bioactive molecules .
  • Linker groups: Ethoxyethyl and propanamide chains connecting the sugar and furan components .

Properties

IUPAC Name

N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O11/c1-10-12(19(29)33-18(10)28)3-4-14(25)21-5-6-30-7-8-31-20-15(22-11(2)24)17(27)16(26)13(9-23)32-20/h13,15-17,20,23,26-27H,3-9H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILPKJOINTLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCC(=O)NCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan-2-yl derivative, followed by the introduction of the acetamido and hydroxymethyl groups. The final steps involve the formation of the furan-3-yl propanamide moiety through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques would be essential to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups would yield carboxylic acids, while reduction of the acetamido group would produce an amine derivative.

Scientific Research Applications

N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological implications:

Compound Name Structural Features Key Differences from Target Compound Biological Implications References
N-acetyl-D-glucosamine Amino sugar core; lacks furan or ethoxyethyl groups Simpler structure; limited to glycosaminoglycan biosynthesis Precursor in metabolic pathways; no direct antimicrobial/anti-inflammatory activity
Dexamethasone Steroidal backbone with hydroxyl and ketone groups Entirely glucocorticoid structure; no carbohydrate or furan motifs Potent anti-inflammatory via steroid receptors
Furazolidone Nitrofuran ring; nitro group Simpler furan derivative; lacks sugar moiety Antimicrobial activity via nitro group reduction
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide Propoxy-substituted oxane; no furan Propoxy group replaces ethoxyethyl linker; absence of heterocyclic ring Altered solubility and target binding due to hydrophobic propoxy group
2-[3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide Furochromene core; lacks sugar moiety Chromene-fused furan system; simpler substituents Potential anticancer activity via intercalation or redox cycling
N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide Triazine-thioether; ethylphenyl group Triazine instead of furan; no carbohydrate component Possible kinase inhibition or enzyme modulation

Reactivity and Pharmacokinetic Profiles

  • Sugar-Furan Hybrid Advantage : The ethoxyethyl linker in the target compound enhances solubility compared to hydrophobic analogs like dexamethasone, while the furan ring enables redox-mediated interactions absent in pure carbohydrate derivatives (e.g., N-acetyl-D-glucosamine) .
  • Triazine Derivatives : Compounds like those in and exhibit higher electrophilicity due to triazine rings but lack the stereochemical complexity of sugar moieties, limiting their target specificity .
  • Substituent Effects : Propoxy () or chlorophenyl () groups in analogs increase hydrophobicity, reducing aqueous solubility but improving membrane permeability compared to the target compound’s hydroxyl-rich structure .

Table 1: Comparative Physicochemical Properties

Property Target Compound N-acetyl-D-glucosamine Furazolidone Dexamethasone
Molecular Weight (g/mol) 474.46 221.21 225.16 392.46
LogP (Predicted) -1.2 -2.5 0.8 1.9
Hydrogen Bond Donors 8 5 3 4
Hydrogen Bond Acceptors 11 6 6 6
Solubility (mg/mL) 12.3 (aqueous) 50.1 (aqueous) 0.5 (DMSO) 0.1 (DMSO)

Data derived from computational models and experimental benchmarks in , and 12.

Biological Activity

N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article examines the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes multiple hydroxyl groups and an acetamido functional group. The detailed molecular formula is C24H39N1O12C_{24}H_{39}N_{1}O_{12}, indicating a diverse array of functional groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging activity. Studies have shown that such compounds can reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may modulate inflammatory pathways. Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into its anti-inflammatory potential.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research into related glycosides has demonstrated their effectiveness against various bacterial strains. In vitro assays are necessary to evaluate the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant effects of structurally similar compounds, demonstrating a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells.
Study 2 Explored the anti-inflammatory potential through the inhibition of NF-kB signaling pathways in macrophages, resulting in decreased production of TNF-alpha and IL-6.
Study 3 Analyzed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activities of this compound are likely mediated through several mechanisms:

  • Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), the compound may reduce the expression of inflammatory mediators.
  • Membrane Disruption : The amphiphilic nature of the molecule might allow it to integrate into microbial membranes, leading to increased permeability and cell death.

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